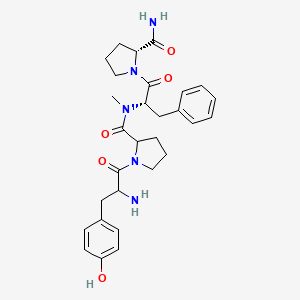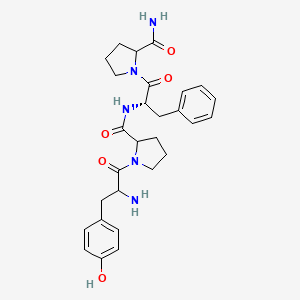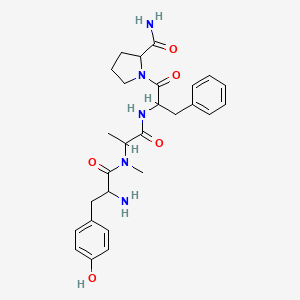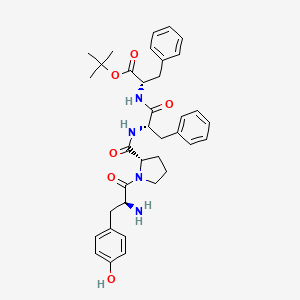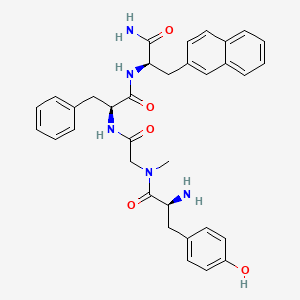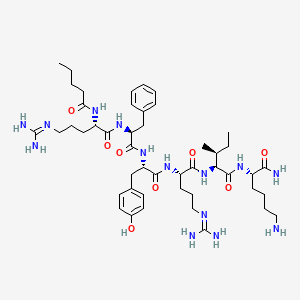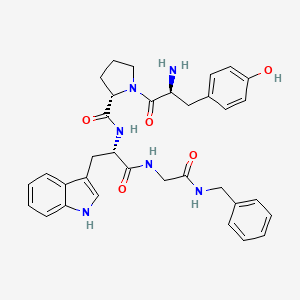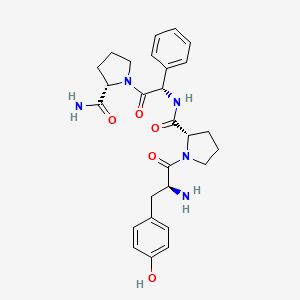
Tyr-Pro-Phg-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyr-Pro-Phg-Pro-NH2 is a synthetic tetrapeptide composed of tyrosine, proline, phenylglycine, and proline with an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and peptide research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Pro-Phg-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (tyrosine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for phenylglycine and proline.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers to increase efficiency and yield. The use of green solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether has been explored to reduce the environmental impact of peptide synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions may target the amide bonds or any oxidized forms of the peptide.
Substitution: Substitution reactions can occur at the phenylglycine residue, where the phenyl group may be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Peptides with modified phenylglycine residues.
Scientific Research Applications
Tyr-Pro-Phg-Pro-NH2 has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic properties and receptor-specific activities.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
Mechanism of Action
The mechanism of action of Tyr-Pro-Phg-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The peptide may mimic endogenous ligands, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including analgesia and modulation of neurotransmitter release .
Comparison with Similar Compounds
Morphiceptin (Tyr-Pro-Phe-Pro-NH2): An opioid agonist highly selective for mu opiate receptors.
Taphalgin (H-Tyr-D-Arg-Phe-Gly-NH2): A synthetic derivative of dermorphine with analgesic properties.
Uniqueness: Tyr-Pro-Phg-Pro-NH2 is unique due to the presence of phenylglycine, which imparts distinct chemical and biological properties compared to other similar peptides. The phenylglycine residue can influence the peptide’s stability, receptor binding affinity, and overall biological activity.
Properties
Molecular Formula |
C27H33N5O5 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O5/c28-20(16-17-10-12-19(33)13-11-17)26(36)32-15-5-9-22(32)25(35)30-23(18-6-2-1-3-7-18)27(37)31-14-4-8-21(31)24(29)34/h1-3,6-7,10-13,20-23,33H,4-5,8-9,14-16,28H2,(H2,29,34)(H,30,35)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
QTYFABXBYBNUEU-MLCQCVOFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


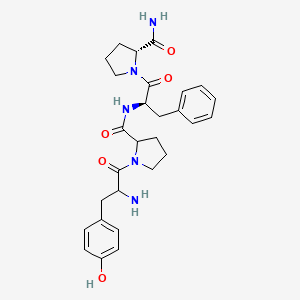
![[1-Amino-3-[6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-(3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl)-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate](/img/structure/B10853656.png)

![1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B10853666.png)
